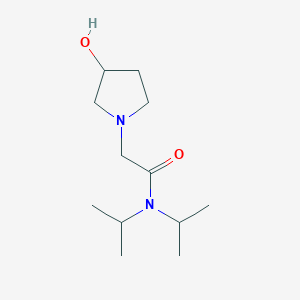
2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one
Vue d'ensemble
Description
2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one, more commonly known as AZC, is an organic compound with a variety of applications in scientific research. AZC is used in synthesizing a variety of compounds and is also used in the study of its biochemical and physiological effects.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Pharmacological Evaluation
Microwave-assisted synthesis has been applied to create nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, derived from similar structures. These compounds have been evaluated for their antimicrobial properties against various bacteria and fungi, highlighting the potential for developing new antibiotics and antifungal agents (Mistry & Desai, 2006).
Antimicrobial Activity
Another research focus is on synthesizing compounds with antimicrobial activity. For instance, heterocyclic compounds synthesized from 4-chlorophenol have been tested against gram-positive and gram-negative bacteria, indicating their significance in medicinal and drug research (Wanjari, 2020).
Corrosion Inhibition
Theoretical studies using density functional theory (DFT) and molecular dynamics simulations have been conducted on thiazole and thiadiazole derivatives (related to the compound ) to evaluate their performance as corrosion inhibitors for iron. Such studies are essential for developing materials that prevent corrosion in industrial applications (Kaya et al., 2016).
Anticancer Activity
Research into the synthesis of triazolyl thiazolidine derivatives of pyrene, incorporating chlorophenyl groups, has been undertaken to assess their cytotoxicity against various human tumor cell lines. This research is indicative of the ongoing efforts to develop new anticancer agents (Avula et al., 2019).
Lipase and α-Glucosidase Inhibition
Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and tested for their inhibition of lipase and α-glucosidase, enzymes relevant to treating conditions like obesity and diabetes (Bekircan et al., 2015).
Propriétés
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)7-14-5-8(13)6-14/h1-4,8H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPTVFKWKSMQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




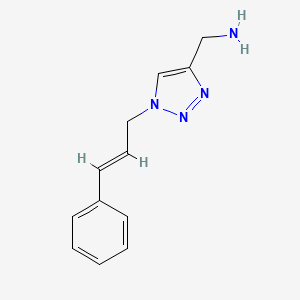
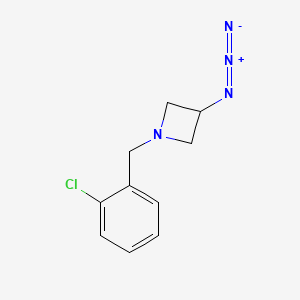


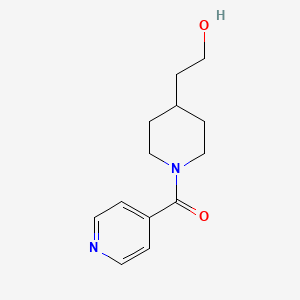
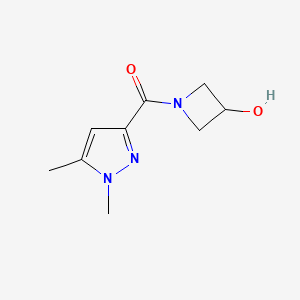

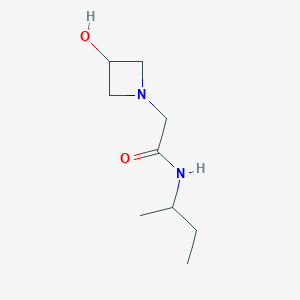
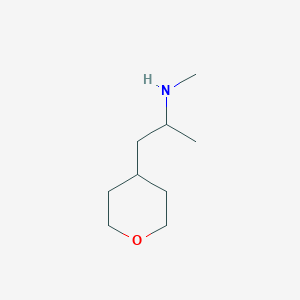
![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489002.png)
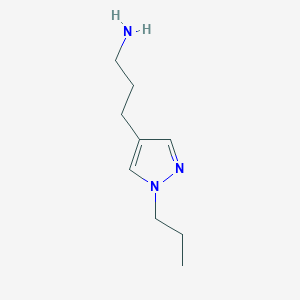
![2H,3H,5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-3,6,6-trione](/img/structure/B1489006.png)
